molecular formula C9H19N3O2 B1625511 Ethyl 2-(piperazin-1-yl)ethylcarbamate CAS No. 85608-09-9

Ethyl 2-(piperazin-1-yl)ethylcarbamate

Cat. No. B1625511
CAS RN: 85608-09-9
M. Wt: 201.27 g/mol
InChI Key: XLSMKJOJOZCLBX-UHFFFAOYSA-N
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Description

Ethyl 2-(piperazin-1-yl)ethylcarbamate , also known by various synonyms such as 1,1-Dimethylethyl N-[2-(1-piperazinyl)ethyl]carbamate , tert-Butyl N-(2-(piperazin-1-yl)ethyl)carbamate , and Carbamic acid, [2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester , is a chemical compound with the empirical formula C₁₁H₂₃N₃O₂ . It has a molecular weight of approximately 229.32 g/mol .


Synthesis Analysis

The synthesis of This compound involves the reaction of tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate (CAS Number: 140447-78-5) with appropriate reagents. Detailed synthetic pathways and conditions are documented in relevant literature .


Molecular Structure Analysis

The compound’s molecular structure consists of an ethyl group , a piperazine ring , and a carbamate functional group . The tert-butyl moiety serves as a protecting group for the amine. The arrangement of atoms and bonds can be visualized using molecular modeling software or crystallographic data .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including peptide coupling reactions due to the presence of an amine group. It is amenable to linker attachment via reductive amination and serves as a basic building block for creating protein degrader libraries. Researchers have explored its use in developing Thalidomide-based PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .


Physical And Chemical Properties Analysis

  • Other Notes : It is a key building block for designing protein degraders and PROTACs .

Safety and Hazards

  • Legal Information : The term PROTAC is a registered trademark of Arvinas Operations, Inc., and is used under license .

Future Directions

Research on Ethyl 2-(piperazin-1-yl)ethylcarbamate should explore its potential applications in targeted protein degradation, drug discovery, and medicinal chemistry. Investigating its interactions with specific protein targets and optimizing its properties will guide future developments .

properties

IUPAC Name

ethyl N-(2-piperazin-1-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-2-14-9(13)11-5-8-12-6-3-10-4-7-12/h10H,2-8H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSMKJOJOZCLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517054
Record name Ethyl [2-(piperazin-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85608-09-9
Record name Carbamic acid, [2-(1-piperazinyl)ethyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85608-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [2-(piperazin-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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